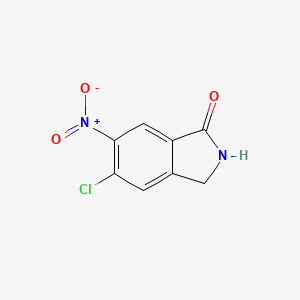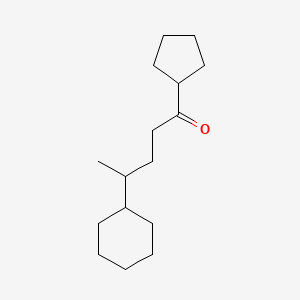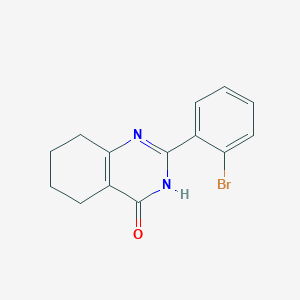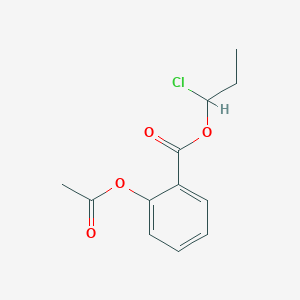
1-Chloropropyl 2-acetyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropropyl 2-acetyloxybenzoate: is an organic compound with the molecular formula C12H13ClO4 and a molecular weight of 256.68 g/mol It is a derivative of benzoic acid, specifically an ester formed from 1-chloropropanol and 2-acetyloxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropropyl 2-acetyloxybenzoate can be synthesized through the esterification reaction between 1-chloropropanol and 2-acetyloxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions: 1-Chloropropyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-chloropropanol and 2-acetyloxybenzoic acid.
Substitution: The chlorine atom in the 1-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as NaOH, NH3, or RSH under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 1-Chloropropanol and 2-acetyloxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: 1-Chloropropyl 2-acetyloxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study ester hydrolysis and the activity of esterases. It can also serve as a model compound for investigating the metabolism of ester-containing drugs.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including plasticizers, surfactants, and lubricants. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 1-chloropropyl 2-acetyloxybenzoate primarily involves its hydrolysis to release 1-chloropropanol and 2-acetyloxybenzoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid. The released 1-chloropropanol can further undergo metabolic transformations, while 2-acetyloxybenzoic acid may exhibit biological activity similar to other benzoic acid derivatives.
Comparison with Similar Compounds
1-Chloropropyl benzoate: Similar ester structure but lacks the acetyloxy group.
2-Acetyloxybenzoic acid: The parent acid without the ester linkage.
1-Chloropropanol: The alcohol component of the ester.
Uniqueness: 1-Chloropropyl 2-acetyloxybenzoate is unique due to the presence of both the 1-chloropropyl and 2-acetyloxybenzoate moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its reactivity and potential for hydrolysis make it a valuable intermediate in organic synthesis and industrial processes.
Properties
Molecular Formula |
C12H13ClO4 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-chloropropyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C12H13ClO4/c1-3-11(13)17-12(15)9-6-4-5-7-10(9)16-8(2)14/h4-7,11H,3H2,1-2H3 |
InChI Key |
WKOUUGDYCONGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


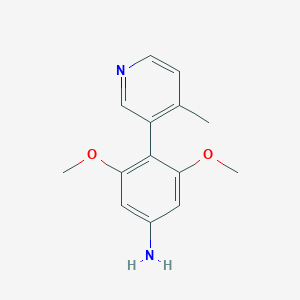
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)

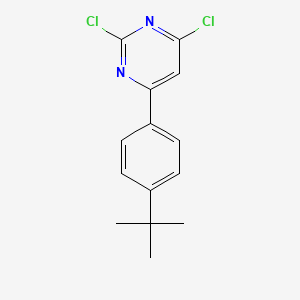
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
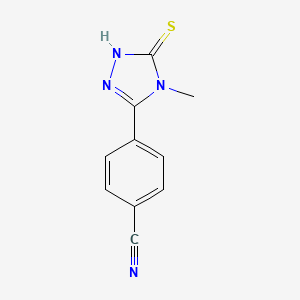
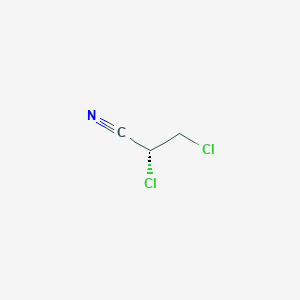
![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
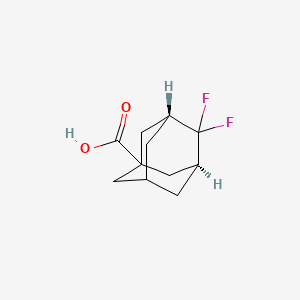
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
